3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1706456-75-8
VCID: VC3090284
InChI: InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2
SMILES: C1CC1C2=CC(=O)N(C=N2)CCN
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

CAS No.: 1706456-75-8

Cat. No.: VC3090284

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one - 1706456-75-8

Specification

CAS No. 1706456-75-8
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 3-(2-aminoethyl)-6-cyclopropylpyrimidin-4-one
Standard InChI InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2
Standard InChI Key AOUGGEDLHZKVHJ-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)N(C=N2)CCN
Canonical SMILES C1CC1C2=CC(=O)N(C=N2)CCN

Introduction

Chemical Structure and Classification

Structural Identification

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one belongs to the dihydropyrimidine class of heterocyclic compounds. The molecule features a six-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 3) with a ketone group at position 4, creating the dihydropyrimidin-4-one scaffold. This compound is specifically characterized by two key substitutions: a 2-aminoethyl chain attached to the nitrogen at position 3 and a cyclopropyl group at position 6 of the ring. This structural arrangement creates a molecule with multiple functional groups capable of various chemical interactions, including hydrogen bonding capabilities through the amino group and the carbonyl oxygen, as well as hydrophobic interactions via the cyclopropyl moiety.

Molecular Properties

The compound possesses several important physicochemical characteristics that influence its behavior in biological systems. Based on its chemical structure, the following theoretical properties can be estimated:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC9H14N4OBased on structural composition
Molecular WeightApproximately 194.23 g/molCalculated from molecular formula
LogP0.2-0.8Estimated based on functional groups
Hydrogen Bond Donors2Primary amine group
Hydrogen Bond Acceptors4Carbonyl oxygen, ring nitrogens, amine
Rotatable Bonds3Aminoethyl chain and cyclopropyl attachment
pKa (amino group)Approximately 9-10Typical for primary amines

Structural Relationship to Known Dihydropyrimidines

Structure-Activity Considerations

The structural features of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one suggest potential pharmacological significance:

Structural FeaturePotential Functional Significance
Dihydropyrimidin-4-one coreProvides the basic scaffold found in compounds with antiviral activity, particularly against hepatitis B virus
2-Aminoethyl substituentOffers hydrogen bonding potential and may serve as a basic center for interaction with acidic binding sites
Cyclopropyl groupProvides hydrophobic interactions and conformational constraint, potentially enhancing binding specificity
Carbonyl group at position 4Serves as a hydrogen bond acceptor for target recognition

Synthesis and Characterization

Synthetic ApproachKey Reaction ConsiderationsPotential Advantages
Biginelli-type reactionMulticomponent reaction using cyclopropyl aldehyde, β-ketoester, and functionalized ureaOne-pot synthesis with potentially high efficiency
Sequential cyclizationFormation of the pyrimidine ring followed by reduction and functionalizationAllows for controlled introduction of substituents
Modification of existing dihydropyrimidinesFunctionalization of preformed dihydropyrimidine scaffoldMay offer higher selectivity for complex substitution patterns

The synthesis would likely require careful protection and deprotection strategies for the amino functionality to prevent undesired side reactions during the formation of the heterocyclic ring. Patent WO2014037480A1 mentions synthesis methods for related dihydropyrimidine compounds that might provide applicable approaches .

Analytical Characterization

Comprehensive characterization of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one would typically involve multiple complementary techniques:

Analytical MethodExpected ObservationsSignificance
1H NMR SpectroscopyCharacteristic signals for cyclopropyl protons (0.5-1.0 ppm), aminoethyl chain (2.5-3.5 ppm), and heterocyclic ring protonsConfirms structural identity and purity
13C NMR SpectroscopyDistinctive carbon signals including carbonyl carbon (~160-170 ppm) and cyclopropyl carbons (~5-10 ppm)Provides carbon framework verification
Mass SpectrometryMolecular ion peak at m/z 194 with fragmentation pattern showing loss of cyclopropyl and aminoethyl groupsConfirms molecular weight and structure
High-Performance Liquid ChromatographySingle major peak with >95% purity under optimized conditionsVerifies compound purity
Infrared SpectroscopyCharacteristic bands for N-H stretching (~3300-3500 cm-1), C=O stretching (~1650-1700 cm-1)Confirms functional group presence

The search results indicate that 1H NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly utilized techniques for the characterization of dihydropyrimidine compounds .

Potential ActivityMechanistic RationaleRelated Evidence
Antiviral ActivityDihydropyrimidine scaffolds have been investigated for hepatitis B virus inhibitionPatent WO2014037480A1 describes 6-amino acid heteroaryldihydropyrimidines for hepatitis B treatment
Antiproliferative ActivityHeterocyclic compounds with similar core structures have shown effects on cellular proliferationPatent US7504413B2 mentions compounds useful for treating cellular proliferation diseases
Enzyme InhibitionThe functionalized dihydropyrimidine scaffold may interact with enzyme active sitesMultiple dihydropyrimidine derivatives have demonstrated enzyme inhibitory properties

The unique substitution pattern in 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one, particularly the combination of the basic aminoethyl group and the lipophilic cyclopropyl moiety, may confer specific binding properties that could be advantageous for targeted biological activities.

Structure-Based Drug Design Considerations

The structural features of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one suggest several important considerations for its potential role in drug design:

Structural ElementDrug Design ImplicationPotential Optimization Strategies
Aminoethyl chainProvides flexibility and potential for ionic interactionsChain length modification, terminal group functionalization
Cyclopropyl groupOffers hydrophobic interactions and conformational constraintReplacement with bioisosteric groups to modulate lipophilicity
Dihydropyrimidinone coreProvides a scaffold for specific recognitionModification of ring substituents to enhance target selectivity

The presence of multiple modifiable positions on the molecule creates opportunities for structural optimization to enhance potency, selectivity, or pharmacokinetic properties in drug development efforts.

Research Status and Future Directions

Future Research Opportunities

Several promising research directions for 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one can be identified:

Research DirectionPotential SignificanceMethodological Approach
Comprehensive Synthesis and CharacterizationEstablish definitive synthetic route and structural confirmationMulti-step synthesis with full spectroscopic characterization
Biological Activity ProfilingIdentify potential therapeutic applicationsHigh-throughput screening against viral, bacterial, and cancer cell lines
Structure-Activity Relationship StudiesUnderstand the impact of structural modificationsSynthesis of analogs with systematic variations in substituents
Computational ModelingPredict binding modes and target interactionsMolecular docking and dynamics simulations with potential targets
Pharmacokinetic EvaluationAssess drug-like propertiesIn vitro ADME studies and in vivo pharmacokinetic profiling

These research directions could significantly advance our understanding of this compound and potentially lead to the development of novel therapeutic agents based on the dihydropyrimidine scaffold.

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